molecular formula C13H14BrNO B12529099 5-Bromo-1-pivaloylindole

5-Bromo-1-pivaloylindole

Cat. No.: B12529099
M. Wt: 280.16 g/mol
InChI Key: NOVZRUSVRUUFQZ-UHFFFAOYSA-N
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Description

5-Bromo-1-pivaloylindole is a brominated derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The addition of a bromine atom and a pivaloyl group to the indole structure enhances its chemical properties, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-pivaloylindole typically involves the bromination of indole derivatives. One common method is the electrophilic bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require a controlled temperature to ensure selective bromination at the desired position on the indole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can also enhance the scalability of the synthesis process, allowing for the production of larger quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-pivaloylindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used for oxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used for reduction reactions.

Major Products Formed:

Scientific Research Applications

5-Bromo-1-pivaloylindole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-1-pivaloylindole involves its interaction with specific molecular targets in biological systems. The bromine atom and pivaloyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The indole ring structure allows for interactions with various biological pathways, making it a versatile compound for studying different mechanisms of action .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1-pivaloylindole is unique due to the combined presence of both the bromine atom and the pivaloyl group, which enhances its chemical reactivity and biological activity. This dual modification allows for a broader range of applications and interactions compared to its simpler analogues.

Properties

Molecular Formula

C13H14BrNO

Molecular Weight

280.16 g/mol

IUPAC Name

1-(5-bromoindol-1-yl)-2,2-dimethylpropan-1-one

InChI

InChI=1S/C13H14BrNO/c1-13(2,3)12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-8H,1-3H3

InChI Key

NOVZRUSVRUUFQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1C=CC2=C1C=CC(=C2)Br

Origin of Product

United States

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